Potency and Direct Target Engagement
In the SAR study that yielded Nlrp3-IN-8 (compound 27), the compound demonstrated an IC50 of 1.23 μM against IL-1β release, representing a significant improvement over the initial lead scaffold [1]. Prior pterostilbene-based compounds in the series, such as compound 47, achieved an IC50 of 0.56 μM [2], indicating that compound 27 was optimized not for maximal potency but for a balanced profile including metabolic stability and oral activity. This differentiation is critical for users selecting between high-potency and developability-optimized leads.
| Evidence Dimension | IL-1β inhibition (IC50) |
|---|---|
| Target Compound Data | 1.23 μM |
| Comparator Or Baseline | Compound 47 (pterostilbene derivative): 0.56 μM |
| Quantified Difference | Approximately 2.2-fold less potent than the most potent pterostilbene analog in the series |
| Conditions | LPS-primed BMDMs; IL-1β release measured by ELISA |
Why This Matters
This data allows researchers to contextualize Nlrp3-IN-8's potency within its chemical series and understand the deliberate trade-off for improved drug-like properties.
- [1] Zhang XX, et al. Discovery of 4-((E)-3,5-dimethoxy-2-((E)-2-nitrovinyl)styryl)aniline derivatives as potent and orally active NLRP3 inflammasome inhibitors for colitis. Eur J Med Chem. 2022 Jun 5;236:114357. View Source
- [2] Chen LZ, et al. Discovery of Novel Pterostilbene-Based Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors with Inflammatory Activity for Colitis. J Med Chem. 2021 Sep 23;64(18):13633-13657. View Source
